

In-Depth Technical Guide: 14 α -Hydroxy Paspalinine - A Compound Awaiting Full Characterization

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Compound of Interest

Compound Name: 14 α -Hydroxy Paspalinine

Cat. No.: B161483

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For Researchers, Scientists, and Drug Development Professionals

Introduction

14 α -Hydroxy Paspalinine is an indole-diterpenoid, a class of natural products known for their complex chemical structures and significant biological activities. This guide aims to provide a comprehensive overview of the physical and chemical properties of **14 α -Hydroxy Paspalinine**. However, a thorough review of publicly available scientific literature and chemical databases indicates that detailed experimental data on the physical and chemical properties of this specific compound is not currently available.

Paspalinine and its analogues are typically isolated from various fungal species and have been the subject of research due to their interesting biological profiles, including insecticidal and anti-cancer activities. The addition of a hydroxyl group at the 14 α position is expected to influence the molecule's polarity, solubility, and its interaction with biological targets.

While specific data for **14 α -Hydroxy Paspalinine** is not available, this guide will provide a general overview of the properties of the parent compound, paspalinine, and related indole-diterpenoids, which can serve as a predictive framework for understanding the characteristics of its 14 α -hydroxylated derivative.

Predicted Physical and Chemical Properties

Quantitative data for **14 α -Hydroxy Paspalinine** is not available in the searched scientific literature. The following table provides a general, predictive overview based on the known properties of paspalinine and other hydroxylated indole-diterpenoids.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₂₇ H ₃₁ NO ₄	Based on the structure of paspalinine with an additional hydroxyl group.
Molecular Weight	433.54 g/mol	Calculated from the predicted molecular formula.
Appearance	White to off-white solid	Typical for isolated indole-diterpenoids.
Melting Point	Expected to be a high-melting solid, likely >200 °C	Paspalinine and related compounds are crystalline solids with high melting points. The hydroxyl group might slightly alter this.
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chloroform.	The hydroxyl group may slightly increase aqueous solubility compared to paspalinine, but overall lipophilicity is expected to remain high.
Optical Rotation	Expected to be optically active.	The complex, chiral structure of the paspalinine scaffold dictates optical activity. The specific rotation would need to be determined experimentally.
Spectral Data (¹ H NMR, ¹³ C NMR, MS)	Characteristic shifts are expected.	The core paspalinine structure would show predictable NMR signals. The presence of the 14 α -hydroxyl group would cause specific downfield shifts in the signals of neighboring protons and carbons. Mass spectrometry would show a molecular ion peak

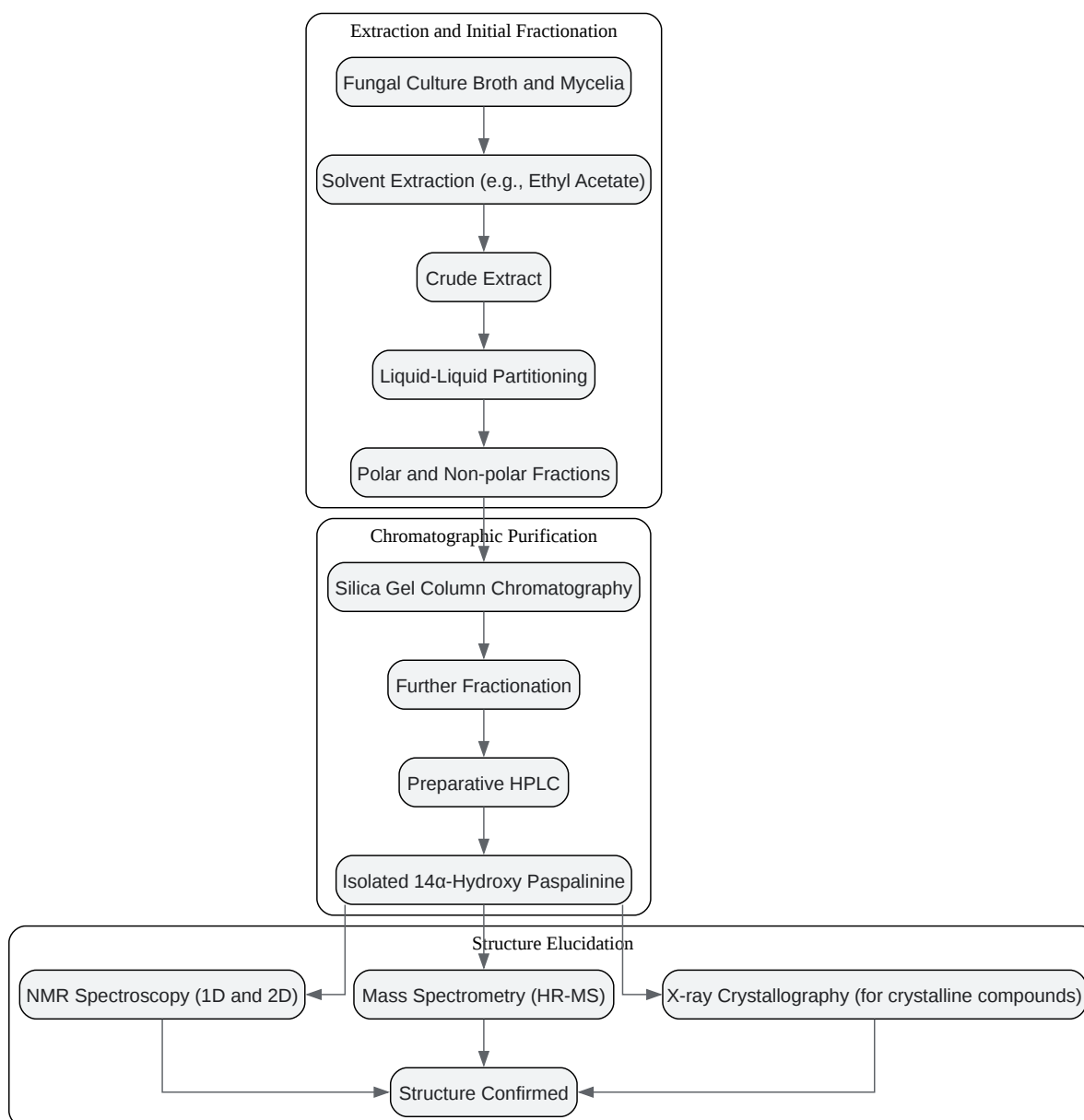
corresponding to the predicted
molecular weight.

Experimental Protocols

Detailed experimental protocols for the isolation or synthesis of **14 α -Hydroxy Paspalinine** are not available in the reviewed literature. However, the following sections describe general methodologies used for related compounds, which would be applicable for future studies on **14 α -Hydroxy Paspalinine**.

General Isolation and Purification Workflow

The isolation of indole-diterpenoids from fungal cultures typically involves a multi-step process. The following diagram illustrates a general workflow that could be adapted for the isolation of **14 α -Hydroxy Paspalinine**.

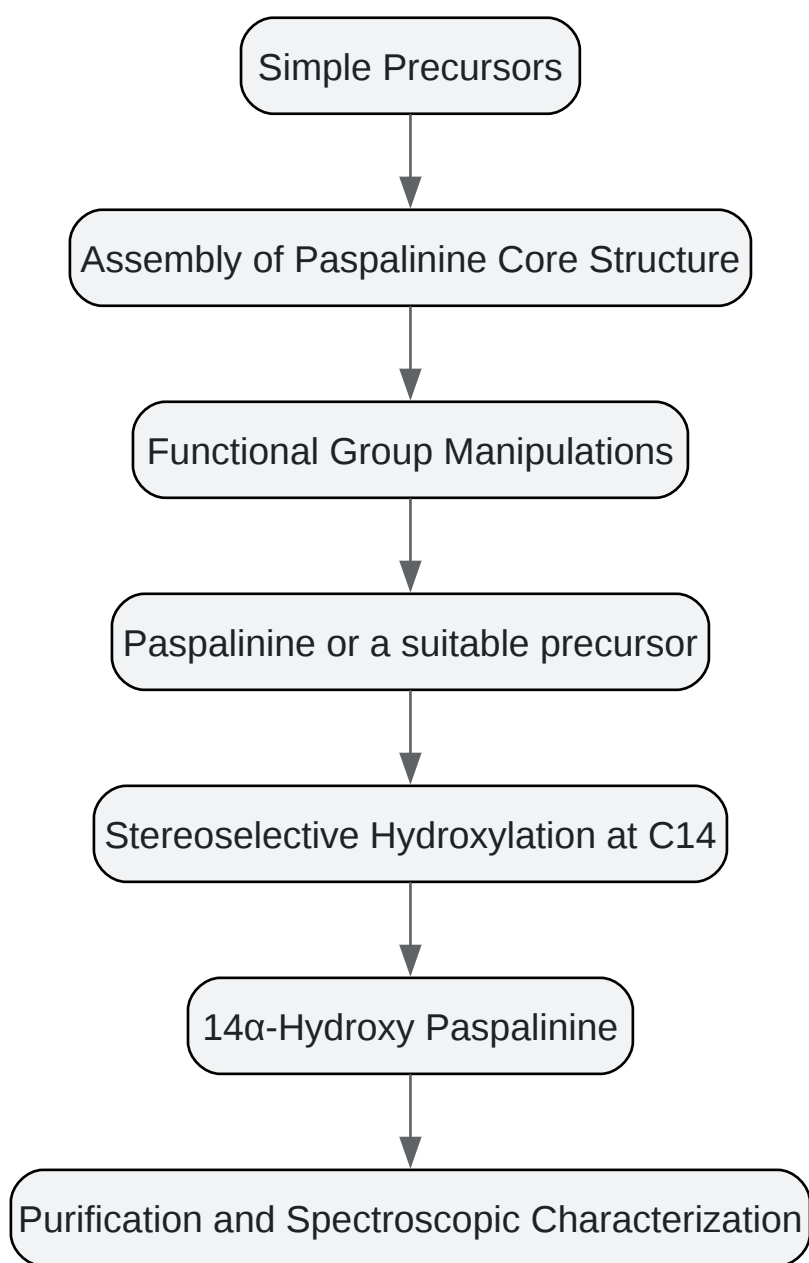


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Caption: General workflow for the isolation and characterization of indole-diterpenoids.

General Synthetic Approach

The total synthesis of paspalinine and its derivatives is a complex undertaking. A potential synthetic strategy for **14 α -Hydroxy Paspalinine** would likely involve the synthesis of the paspalinine core followed by a late-stage stereoselective hydroxylation at the C14 position.



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Caption: A conceptual synthetic workflow for **14 α -Hydroxy Paspalinine**.

Potential Signaling Pathways and Biological Activity

While the specific biological activity and mechanism of action for **14 α -Hydroxy Paspalinine** have not been reported, compounds of the paspalinine class are known to interact with various biological targets. For instance, some paspalinine derivatives have been shown to modulate the activity of ion channels. The introduction of a hydroxyl group could alter the binding affinity and selectivity for such targets.

Further research is necessary to elucidate the biological effects of **14 α -Hydroxy Paspalinine** and the signaling pathways it may modulate.

Conclusion and Future Directions

14 α -Hydroxy Paspalinine represents an intriguing yet understudied member of the indole-diterpenoid family. While its physical and chemical properties have not been experimentally determined, a predictive understanding can be gleaned from the extensive research on the parent compound, paspalinine, and its analogues.

Future research efforts should focus on the following:

- **Isolation or Synthesis:** The successful isolation from a natural source or the completion of a total synthesis is the first critical step to enable detailed characterization.
- **Full Spectroscopic Characterization:** Comprehensive analysis using NMR, HR-MS, and potentially X-ray crystallography is required to unequivocally confirm its structure and stereochemistry.
- **Determination of Physicochemical Properties:** Experimental measurement of its melting point, solubility, optical rotation, and other physical constants is essential.
- **Biological Evaluation:** Screening for a range of biological activities, including anti-cancer, insecticidal, and ion channel modulation, will be crucial to uncover its therapeutic potential.

The generation of this fundamental data will be invaluable for the scientific community and will pave the way for further investigation into the medicinal chemistry and pharmacological applications of **14 α -Hydroxy Paspalinine**.

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